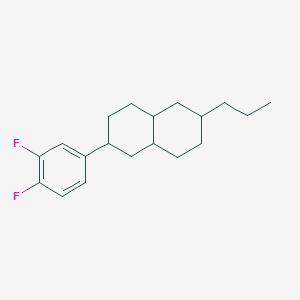
Helium--silver (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Helium–silver (1/1) is a unique compound formed by the combination of helium and silver ions This compound is notable for its applications in various scientific fields, particularly due to the distinct properties of helium and silver Helium, being a noble gas, is chemically inert, while silver is known for its excellent conductivity and antimicrobial properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of helium–silver (1/1) typically involves the co-implantation of helium and silver ions into a substrate. One common method is the implantation of helium and silver ions into polycrystalline silicon carbide at elevated temperatures (around 350°C). This process involves the use of ion implantation techniques where helium ions are implanted at a specific energy level, followed by the implantation of silver ions .
Industrial Production Methods: Industrial production of helium–silver (1/1) is less common due to the specialized equipment and conditions required. the process generally involves the use of high-energy ion implantation systems and precise control of temperature and ion fluence to achieve the desired compound formation.
Analyse Des Réactions Chimiques
Types of Reactions: Helium–silver (1/1) primarily undergoes physical interactions rather than traditional chemical reactions due to the inert nature of helium. the presence of silver allows for some interesting interactions:
Oxidation and Reduction: Silver in the compound can participate in redox reactions, although helium remains inert.
Substitution: Silver ions can be substituted in various reactions, but helium does not participate in these reactions.
Common Reagents and Conditions:
Oxidizing Agents: Silver can react with oxidizing agents such as nitric acid.
Reducing Agents: Silver ions can be reduced using agents like sodium borohydride.
Major Products Formed: The major products depend on the specific reactions involving silver. For example, silver nitrate can be formed when silver reacts with nitric acid.
Applications De Recherche Scientifique
Helium–silver (1/1) has several applications in scientific research:
Chemistry: Used in studies involving ion implantation and material modification.
Biology: Silver’s antimicrobial properties make it useful in biological research, particularly in studying the effects of silver ions on microbial cells
Mécanisme D'action
The mechanism of action of helium–silver (1/1) primarily involves the properties of silver ions:
Antimicrobial Action: Silver ions disrupt microbial cell membranes, generate reactive oxygen species (ROS), and interfere with cellular processes
Material Modification: Helium ions can create defects in materials, which can be beneficial for certain applications, such as enhancing the diffusion of silver ions.
Comparaison Avec Des Composés Similaires
Helium Compounds: Helium forms very few compounds due to its inert nature. .
Silver Compounds: Silver forms numerous compounds, such as silver nitrate, silver chloride, and silver nanoparticles
Uniqueness of Helium–Silver (1/1): The combination of helium and silver in a single compound is unique due to the contrasting properties of the two elements. Helium’s inertness and silver’s reactivity and antimicrobial properties create a compound with distinct characteristics not found in other helium or silver compounds.
Propriétés
Numéro CAS |
188603-15-8 |
|---|---|
Formule moléculaire |
AgHe |
Poids moléculaire |
111.871 g/mol |
Nom IUPAC |
helium;silver |
InChI |
InChI=1S/Ag.He |
Clé InChI |
FPQDUGZBUIHCCW-UHFFFAOYSA-N |
SMILES canonique |
[He].[Ag] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, methyl ester](/img/structure/B12578133.png)
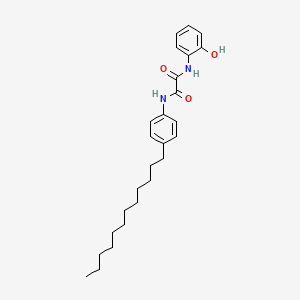
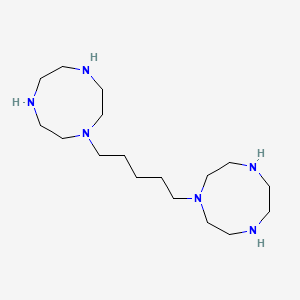
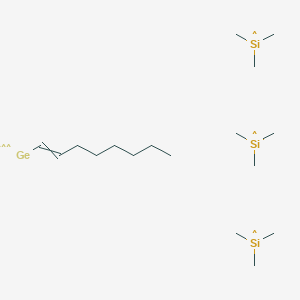

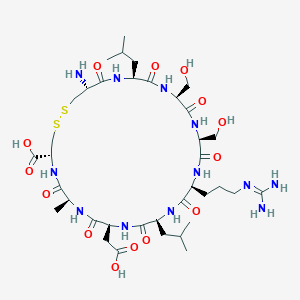

![3'-O-Benzyl-3-[(benzyloxy)methyl]thymidine](/img/structure/B12578163.png)
![1-[({2-[(4-Phenylbutyl)amino]ethyl}amino)methyl]cyclohexan-1-OL](/img/structure/B12578167.png)
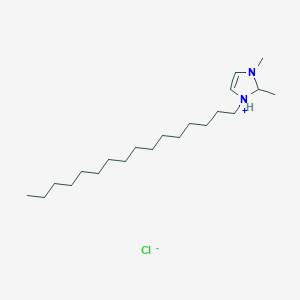
![N-[(Dodecylamino)methyl]-N'-(hydroxymethyl)urea](/img/structure/B12578170.png)
![2-[2-(2-Cyclopentyl-ethyl)-quinazolin-4-ylsulfanyl]-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B12578177.png)

